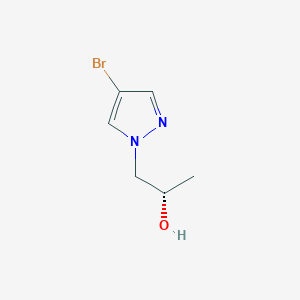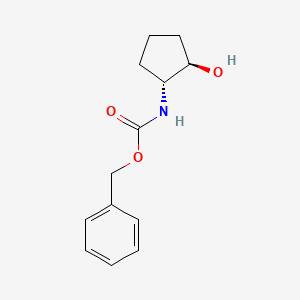
Benzyl (trans-2-hydroxycyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclopentylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
科学的研究の応用
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the nature of the enzyme and the compound.
類似化合物との比較
Similar Compounds
- Benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
- Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Uniqueness
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to its cyclohexyl and cycloheptyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 |
InChIキー |
NPXGDPYTWXXJKU-VXGBXAGGSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


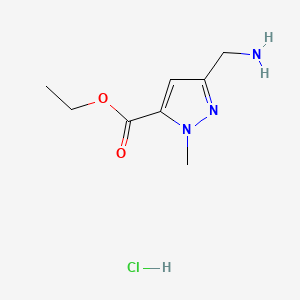
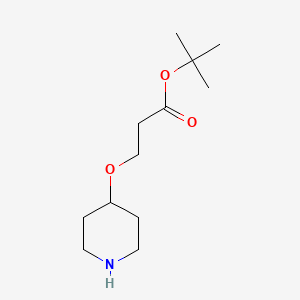
![7,7-Difluorospiro[3.5]nonane-2-thiol](/img/structure/B13508243.png)
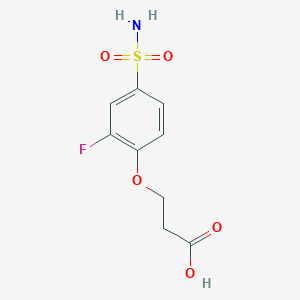
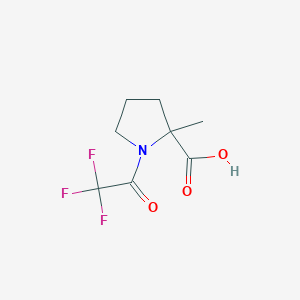
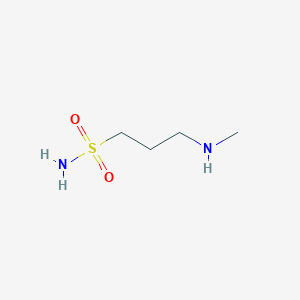
![Methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B13508258.png)
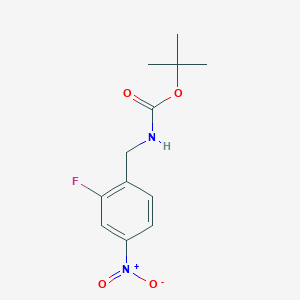
![Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione](/img/structure/B13508276.png)
![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
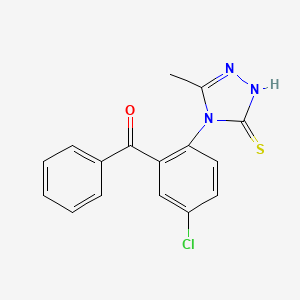
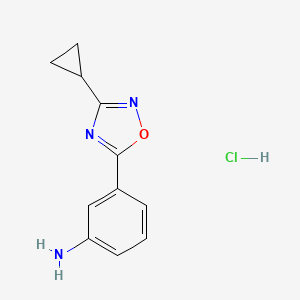
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
